1-[(4R)-7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-(3-oxo-4H-1,4-benzoxazin-6-yl)urea
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Overview
Description
“PMID25666693-Compound-36” is a synthetic organic compound known for its selective and irreversible inhibition of Bruton’s tyrosine kinase (BTK). This compound has shown potential in treating rheumatoid arthritis and has been effective in preclinical models of the disease .
Preparation Methods
The preparation of “PMID25666693-Compound-36” involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that include the formation of key intermediates and their subsequent transformation into the final product. The industrial production methods for this compound are designed to ensure high yield and purity, often involving optimization of reaction conditions such as temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
“PMID25666693-Compound-36” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .
Scientific Research Applications
“PMID25666693-Compound-36” has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Bruton’s tyrosine kinase.
Biology: Investigated for its effects on cellular signaling pathways and its potential to modulate immune responses.
Medicine: Explored as a therapeutic agent for treating rheumatoid arthritis and other inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Mechanism of Action
The mechanism of action of “PMID25666693-Compound-36” involves the selective and irreversible inhibition of Bruton’s tyrosine kinase. This inhibition disrupts the signaling pathways mediated by this kinase, leading to the suppression of B-cell proliferation and modulation of immune responses. The molecular targets and pathways involved include the inhibition of epidermal growth factor receptor (EGFR) and other kinases such as SRC proto-oncogene, non-receptor tyrosine kinase, and LYN proto-oncogene .
Comparison with Similar Compounds
“PMID25666693-Compound-36” is unique in its high selectivity and irreversible inhibition of Bruton’s tyrosine kinase. Similar compounds include other BTK inhibitors, such as:
Compound 36 [PMID 21958547]: Another selective BTK inhibitor with similar properties.
Compound 36 [PMID 17936624]: A synthetic organic compound with activity against BTK and other kinases. These compounds share structural similarities but differ in their specific activity profiles and potential therapeutic applications.
Properties
Molecular Formula |
C20H20FN3O4 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
1-[(4R)-7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-(3-oxo-4H-1,4-benzoxazin-6-yl)urea |
InChI |
InChI=1S/C20H20FN3O4/c1-20(2)9-15(13-5-3-11(21)7-17(13)28-20)24-19(26)22-12-4-6-16-14(8-12)23-18(25)10-27-16/h3-8,15H,9-10H2,1-2H3,(H,23,25)(H2,22,24,26)/t15-/m1/s1 |
InChI Key |
GBNGQHMENHKOCY-OAHLLOKOSA-N |
Isomeric SMILES |
CC1(C[C@H](C2=C(O1)C=C(C=C2)F)NC(=O)NC3=CC4=C(C=C3)OCC(=O)N4)C |
Canonical SMILES |
CC1(CC(C2=C(O1)C=C(C=C2)F)NC(=O)NC3=CC4=C(C=C3)OCC(=O)N4)C |
Origin of Product |
United States |
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